molecular formula C11H17NO2 B14620554 4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile CAS No. 57099-54-4

4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile

Cat. No.: B14620554
CAS No.: 57099-54-4
M. Wt: 195.26 g/mol
InChI Key: JLBIPOBIMQEOHK-UHFFFAOYSA-N
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Description

4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a 6-ethenyl-6-hydroxyoxan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyoxan-2-yl group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Ethenyl-6-hydroxyoxan-2-YL)butanenitrile is unique due to its combination of a nitrile group with a 6-ethenyl-6-hydroxyoxan-2-yl substituent. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

57099-54-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-(6-ethenyl-6-hydroxyoxan-2-yl)butanenitrile

InChI

InChI=1S/C11H17NO2/c1-2-11(13)8-5-7-10(14-11)6-3-4-9-12/h2,10,13H,1,3-8H2

InChI Key

JLBIPOBIMQEOHK-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCC(O1)CCCC#N)O

Origin of Product

United States

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